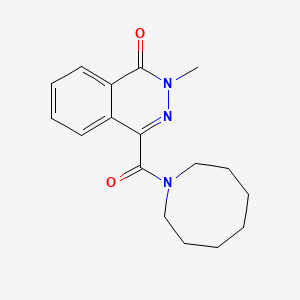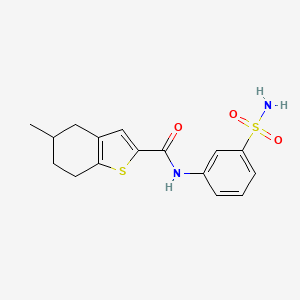
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel small molecule that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of gamma-secretase modulators, which are known to selectively inhibit the production of amyloid beta peptides, a hallmark of Alzheimer's disease.
Mécanisme D'action
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide selectively inhibits the production of amyloid beta peptides by modulating the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein. By reducing the production of amyloid beta peptides, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has the potential to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of amyloid beta peptides in the brain of transgenic mice. This reduction is associated with improved cognitive function, as demonstrated by various behavioral tests. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its selectivity towards gamma-secretase, which reduces the risk of off-target effects. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also shown good brain penetration, which is essential for the treatment of Alzheimer's disease. However, one of the limitations of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One potential direction is the optimization of the pharmacokinetic properties of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to improve its half-life and reduce dosing frequency. Another direction is the evaluation of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Finally, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may also be evaluated in combination with other drugs for the treatment of Alzheimer's disease to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the preparation of the key intermediate, 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the subsequent coupling with 3-aminobenzenesulfonamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was shown to reduce the production of amyloid beta peptides in the brain of transgenic mice, resulting in improved cognitive function. The study also demonstrated that 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was well-tolerated and had a favorable pharmacokinetic profile.
Propriétés
IUPAC Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-5-6-14-11(7-10)8-15(22-14)16(19)18-12-3-2-4-13(9-12)23(17,20)21/h2-4,8-10H,5-7H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXKSDULRMCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)



![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)



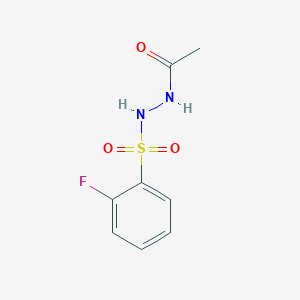
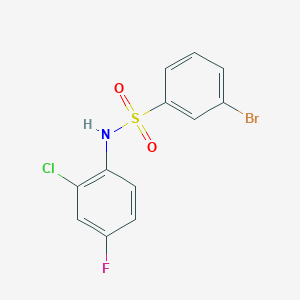
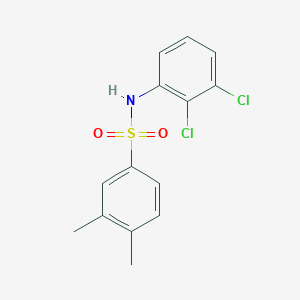
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)

